

Spectroscopic Profile of 2-Chloro-6-fluorobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-6-fluorobenzotrifluoride** (CAS No. 103889-37-8). Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from structurally analogous compounds to forecast its spectral characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of **2-Chloro-6-fluorobenzotrifluoride** in research and development settings.

Molecular Structure and Properties

2-Chloro-6-fluorobenzotrifluoride is a halogenated aromatic compound with the chemical formula $C_7H_3ClF_4$.^{[1][2]} Its structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, results in a distinct spectroscopic signature.

Table 1: Physicochemical Properties of **2-Chloro-6-fluorobenzotrifluoride**

Property	Value
CAS Number	103889-37-8 ^{[1][2]}
Molecular Formula	$C_7H_3ClF_4$ ^{[1][2]}
Molecular Weight	198.55 g/mol ^[1]

Predicted Spectroscopic Data

The following sections present the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-6-fluorobenzotrifluoride**. These predictions are based on the analysis of spectroscopic data from similar compounds, including substituted benzotrifluorides and other halogenated benzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

Table 2: Predicted ^1H NMR Spectroscopic Data for **2-Chloro-6-fluorobenzotrifluoride** (in CDCl_3)

Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.2 - 7.6	Multiplet	-	Aromatic Protons

Note: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl substituents. The exact shifts and coupling patterns would require experimental determination.

Table 3: Predicted ^{13}C NMR Spectroscopic Data for **2-Chloro-6-fluorobenzotrifluoride** (in CDCl_3)

Predicted Chemical Shift (ppm)	Multiplicity	Assignment
115 - 140	Multiplet	Aromatic Carbons
~123 (quartet)	Quartet (due to ^1JCF)	CF_3
~130 (doublet)	Doublet (due to ^1JCF)	C-F
~135	Singlet	C-Cl
~125	Singlet	C-CF ₃

Note: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom bonded to the fluorine will appear as a doublet. The precise chemical shifts are estimations based on related structures.

Table 4: Predicted ^{19}F NMR Spectroscopic Data for **2-Chloro-6-fluorobenzotrifluoride** (in CDCl_3)

Predicted Chemical Shift (ppm)	Multiplicity	Assignment
~ -60 to -65	Singlet	$-\text{CF}_3$
~ -110 to -120	Singlet	Ar-F

Note: The chemical shift of the trifluoromethyl group is typically observed in this range relative to a standard like CFCl_3 .^{[3][4]} The aromatic fluorine will have a distinct chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 5: Predicted Infrared (IR) Spectroscopy Data for **2-Chloro-6-fluorobenzotrifluoride**

Wavenumber (cm^{-1})	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H Stretch
1570 - 1620	Medium to Strong	Aromatic C=C Stretch
1100 - 1350	Strong	C-F Stretch (CF_3)
1000 - 1100	Strong	C-F Stretch (Aromatic)
750 - 850	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 6: Predicted Mass Spectrometry (MS) Data for **2-Chloro-6-fluorobenzotrifluoride**

m/z	Relative Intensity	Assignment
198/200	High	Molecular Ion $[M]^+$ (due to ^{35}Cl and ^{37}Cl isotopes)
179/181	Medium	$[\text{M}-\text{F}]^+$
163	Medium	$[\text{M}-\text{Cl}]^+$
129	High	$[\text{M}-\text{CF}_3]^+$

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments with an approximate 3:1 ratio for the ^{35}Cl and ^{37}Cl isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-6-fluorobenzotrifluoride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64. Chemical shifts are referenced to the residual solvent peak.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary to obtain a good signal-to-noise ratio.

- ^{19}F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A specific probe tuned for fluorine is required. Chemical shifts are typically referenced to an external standard such as CFCI_3 .

Fourier-Transform Infrared (FTIR) Spectroscopy

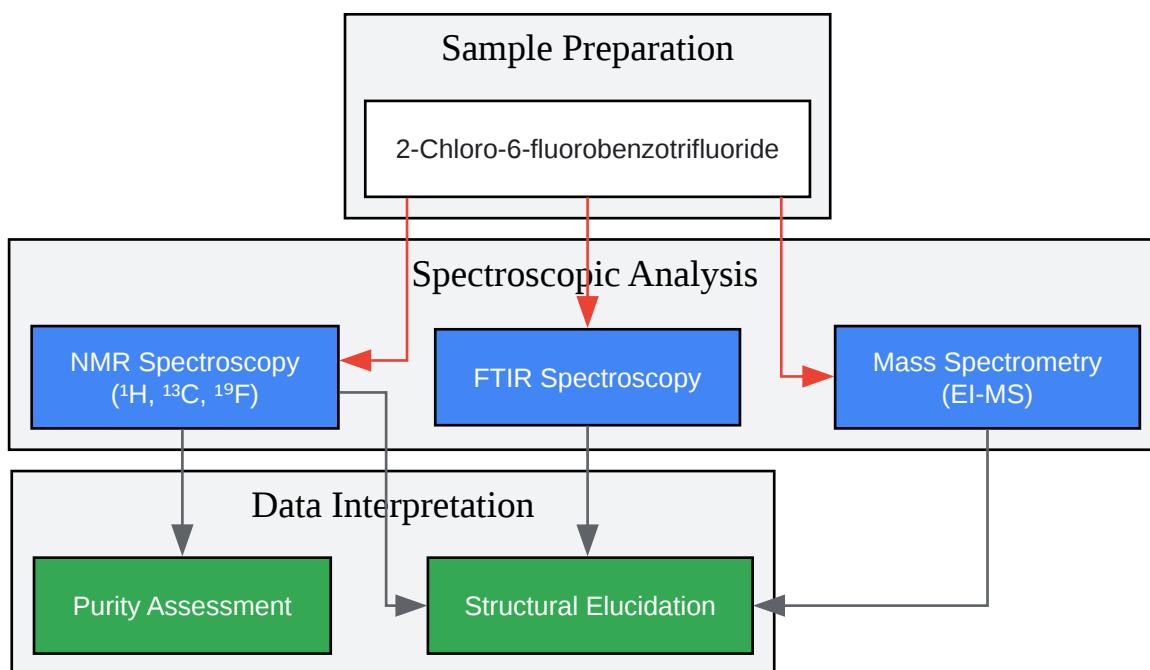
- Sample Preparation (Attenuated Total Reflectance - ATR): Clean the ATR crystal (e.g., diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV to generate positive ions.
- Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Chloro-6-fluorobenzotrifluoride**.



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